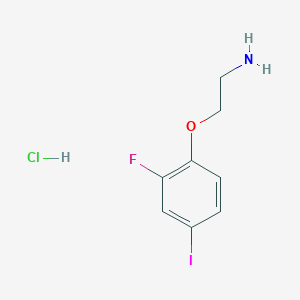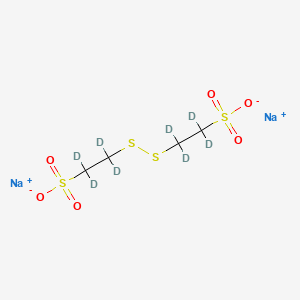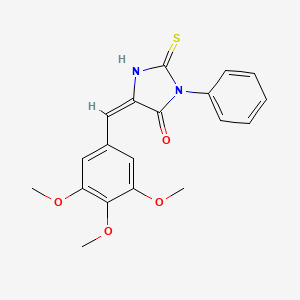
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group, a phenylamino group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method allows for the construction of the pyridine ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of catalyst and reaction conditions would depend on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The phenylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 2-oxo-4-(phenylamino)pyridine-3-carbonitrile.
Reduction: Formation of 2-hydroxy-4-(phenylamino)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The hydroxy and phenylamino groups may play a role in binding to these targets, while the carbonitrile group may be involved in further chemical transformations within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but with an amino group instead of a hydroxy group.
2-Hydroxy-4-(methylamino)pyridine-3-carbonitrile: Similar but with a methylamino group instead of a phenylamino group.
Uniqueness
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile is unique due to the presence of both a hydroxy group and a phenylamino group on the pyridine ring. This combination of functional groups provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-anilino-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16) |
Clave InChI |
NCENGPGNURJGGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)

